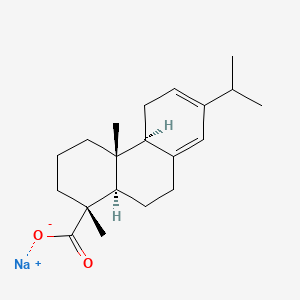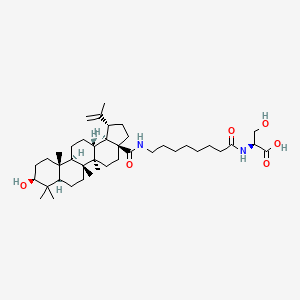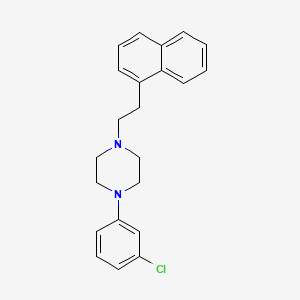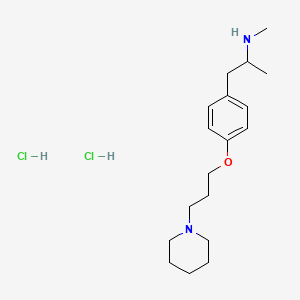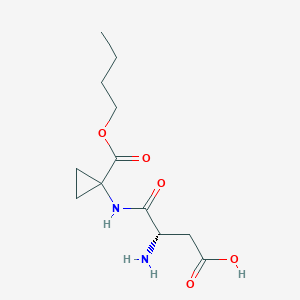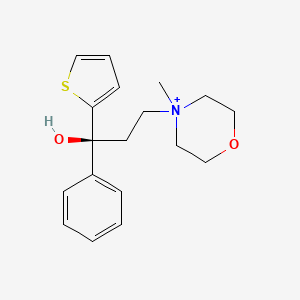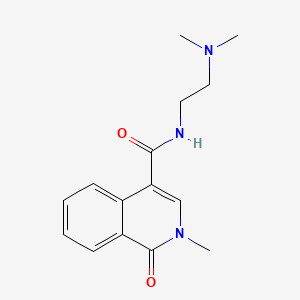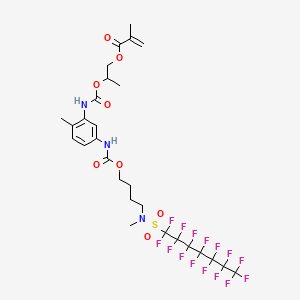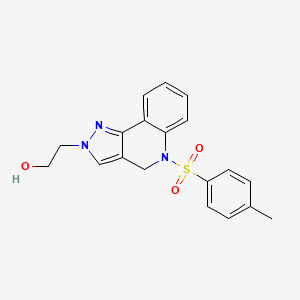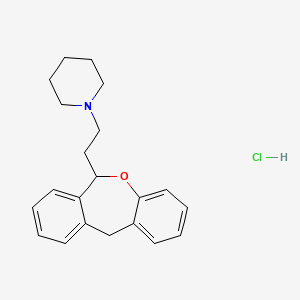
Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecansäureamid, N-(3-(4-(Phenylmethyl)-1-piperidinyl)propyl)-, Monohydrochlorid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Dodecansäureamid-Rückgrat, einen Piperidinring und eine Phenylmethylgruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dodecansäureamid, N-(3-(4-(Phenylmethyl)-1-piperidinyl)propyl)-, Monohydrochlorid umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von Dodecansäureamid mit einem Piperidinderivat, gefolgt von der Einführung einer Phenylmethylgruppe. Der letzte Schritt umfasst die Bildung des Monohydrochloridsalzes. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung spezifischer Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst oft Reinigungsschritte wie Umkristallisation oder Chromatographie, um das Endprodukt zu isolieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
Dodecansäureamid, N-(3-(4-(Phenylmethyl)-1-piperidinyl)propyl)-, Monohydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Häufige Reagenzien sind Halogene oder Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Ketone oder Carbonsäuren entstehen, während bei der Reduktion Alkohole oder Alkane entstehen können.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of dodecanamide with a piperidine derivative, followed by the introduction of a phenylmethyl group. The final step involves the formation of the monohydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Dodecansäureamid, N-(3-(4-(Phenylmethyl)-1-piperidinyl)propyl)-, Monohydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird auf seine möglichen Wechselwirkungen mit biologischen Molekülen und seine Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Es wird auf seine möglichen therapeutischen Eigenschaften untersucht, darunter seine Fähigkeit, mit bestimmten Rezeptoren oder Enzymen zu interagieren.
Industrie: Es wird bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Herstellung von Arzneimitteln eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Dodecansäureamid, N-(3-(4-(Phenylmethyl)-1-piperidinyl)propyl)-, Monohydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Rezeptoren, Enzyme oder andere Proteine umfassen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren und so zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wirkmechanismus
The mechanism of action of Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dodecansäureamid, N-propyl-: Diese Verbindung hat einen ähnlichen Dodecansäureamid-Rückgrat, fehlt aber den Piperidin- und Phenylmethylgruppen.
N-(3-(Dimethylamino)propyl)dodecansäureamid: Diese Verbindung hat eine ähnliche Struktur, enthält aber eine Dimethylaminogruppe anstelle der Piperidin- und Phenylmethylgruppen.
Einzigartigkeit
Dodecansäureamid, N-(3-(4-(Phenylmethyl)-1-piperidinyl)propyl)-, Monohydrochlorid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig. Diese einzigartige Struktur ermöglicht es ihm, mit einer einzigartigen Reihe von molekularen Zielstrukturen zu interagieren, wodurch es für bestimmte Anwendungen in Forschung und Industrie wertvoll ist.
Eigenschaften
CAS-Nummer |
133783-75-2 |
|---|---|
Molekularformel |
C27H47ClN2O |
Molekulargewicht |
451.1 g/mol |
IUPAC-Name |
N-[3-(4-benzylpiperidin-1-yl)propyl]dodecanamide;hydrochloride |
InChI |
InChI=1S/C27H46N2O.ClH/c1-2-3-4-5-6-7-8-9-13-17-27(30)28-20-14-21-29-22-18-26(19-23-29)24-25-15-11-10-12-16-25;/h10-12,15-16,26H,2-9,13-14,17-24H2,1H3,(H,28,30);1H |
InChI-Schlüssel |
MVTYJIPFDHSFRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCCN1CCC(CC1)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





